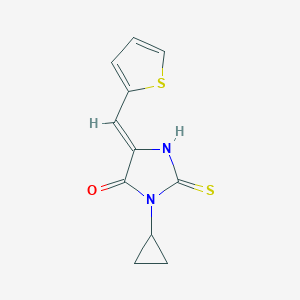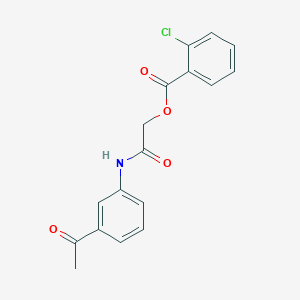
3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone, also known as CTI, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. The molecule possesses a unique structure that allows it to interact with various biological targets, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone involves its interaction with various biological targets, including DNA, RNA, and proteins. 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone is able to bind to DNA and RNA, leading to their damage and ultimately inducing apoptosis in cancer cells. Additionally, 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone is able to inhibit the activity of certain proteins involved in cell growth and proliferation, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone has been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases. Additionally, 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone is its high purity and yield, which makes it suitable for use in lab experiments. Additionally, 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone has been extensively studied for its anti-cancer properties, making it a well-established research tool. However, one limitation of 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone. One area of interest is the development of 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone-based drugs for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone and its potential use in other disease states. Finally, the development of more efficient and cost-effective synthesis methods for 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone may further facilitate its use in research and drug development.
Métodos De Síntesis
The synthesis of 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone involves the reaction of cyclopropyl isothiocyanate with 2-thiophenecarboxaldehyde in the presence of a base. The resulting product is then treated with imidazole to form the final compound. The synthesis of 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone has been optimized to produce high yields and purity, making it suitable for further research and development.
Aplicaciones Científicas De Investigación
3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone has been extensively studied for its potential use as an anti-cancer agent. Research has shown that 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone is able to induce apoptosis in cancer cells, leading to their death. Additionally, 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer treatment.
Propiedades
IUPAC Name |
(5Z)-3-cyclopropyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS2/c14-10-9(6-8-2-1-5-16-8)12-11(15)13(10)7-3-4-7/h1-2,5-7H,3-4H2,(H,12,15)/b9-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLMBIRRZVHDPF-TWGQIWQCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C(=CC3=CC=CS3)NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N2C(=O)/C(=C/C3=CC=CS3)/NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4-Acetylphenyl)carbamoyl]methyl adamantane-1-carboxylate](/img/structure/B475982.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B476049.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-mesitylacetamide](/img/structure/B476080.png)
![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B476084.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B476085.png)
![2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B476100.png)
![2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B476133.png)
![2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B476160.png)
![N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B476168.png)
![N-(2,6-dimethylphenyl)-2-[[4-ethyl-5-[(4-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B476174.png)
![4-[4-Chloro-3-(morpholine-4-sulfonyl)-benzoyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B476234.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B476235.png)
![Ethyl 2-(benzylsulfanyl)-7-formyl-6-methylpyrazolo[5,1-b][1,3]thiazole-3-carboxylate](/img/structure/B476329.png)